molecular formula C20H22N6O4S2 B12463971 diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate CAS No. 676587-88-5

diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate

Cat. No.: B12463971
CAS No.: 676587-88-5
M. Wt: 474.6 g/mol
InChI Key: APJMMIUTBCZEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 It contains various functional groups, including aromatic rings, azo groups, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate typically involves multiple steps. One common method includes the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the azo compound.

    Carbamoylation: The azo compound is reacted with diethyl carbamoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate
  • Diethyl 4,4’-(ethene-1,2-diyl)dibenzoate

Uniqueness

Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its azo group and carbamate functionalities make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

676587-88-5

Molecular Formula

C20H22N6O4S2

Molecular Weight

474.6 g/mol

IUPAC Name

ethyl N-[[3-(ethoxycarbonylcarbamothioylamino)-4-phenyldiazenylphenyl]carbamothioyl]carbamate

InChI

InChI=1S/C20H22N6O4S2/c1-3-29-19(27)23-17(31)21-14-10-11-15(26-25-13-8-6-5-7-9-13)16(12-14)22-18(32)24-20(28)30-4-2/h5-12H,3-4H2,1-2H3,(H2,21,23,27,31)(H2,22,24,28,32)

InChI Key

APJMMIUTBCZEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.